p,p'-Diazidostilbene
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Overview
Description
p,p’-Diazidostilbene: is an organic compound with the molecular formula C₁₄H₁₀N₆. It is characterized by the presence of two azido groups attached to a stilbene backbone. This compound is known for its photoreactive properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p,p’-Diazidostilbene typically involves the diazotization of p,p’-diamino stilbene followed by azidation. The reaction conditions often include the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield p,p’-Diazidostilbene .
Industrial Production Methods: In industrial settings, the production of p,p’-Diazidostilbene may involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: p,p’-Diazidostilbene undergoes various chemical reactions, including:
Photolysis: Exposure to ultraviolet light leads to the decomposition of the azido groups, forming reactive nitrenes.
Substitution Reactions: The azido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Photolysis: Ultraviolet light is used to initiate the reaction.
Substitution: Reagents such as amines or alcohols can be used to replace the azido groups.
Major Products:
Scientific Research Applications
Chemistry: p,p’-Diazidostilbene is used as a photoinitiator in polymer chemistry. Its ability to generate nitrenes upon exposure to light makes it valuable in the synthesis of cross-linked polymers .
Biology: In biological research, p,p’-Diazidostilbene is employed in photoaffinity labeling, a technique used to study protein interactions and functions .
Medicine: While not directly used as a therapeutic agent, p,p’-Diazidostilbene’s photoreactive properties are explored in the development of light-activated drugs and diagnostic tools .
Industry: In the industrial sector, p,p’-Diazidostilbene is utilized in the production of photopolymers and photoresists, which are essential in the manufacturing of electronic components and printed circuit boards .
Mechanism of Action
The primary mechanism of action of p,p’-Diazidostilbene involves the generation of nitrenes upon exposure to ultraviolet light. These nitrenes are highly reactive and can insert into various chemical bonds, leading to the formation of new covalent bonds. This property is exploited in applications such as polymer cross-linking and photoaffinity labeling .
Comparison with Similar Compounds
Diazidostilbene Sodium Sulfonate: Similar in structure but contains sulfonate groups, making it more water-soluble.
Diazo Sensitizers: These compounds also generate reactive intermediates upon exposure to light but differ in their specific chemical structures and reactivity.
Uniqueness: p,p’-Diazidostilbene is unique due to its specific photoreactive properties and the ability to generate nitrenes efficiently. This makes it particularly valuable in applications requiring precise control over chemical reactions initiated by light .
Properties
IUPAC Name |
1-azido-4-[(E)-2-(4-azidophenyl)ethenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6/c15-19-17-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)18-20-16/h1-10H/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEONUWVYWIJPF-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10193-62-1 |
Source
|
Record name | p,p'-Diazidostilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p,p'-diazidostilbene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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